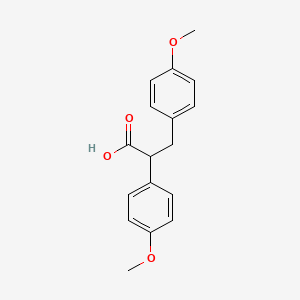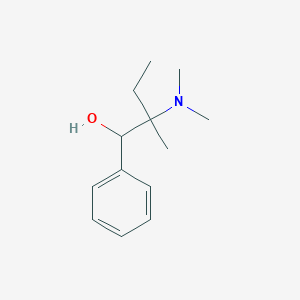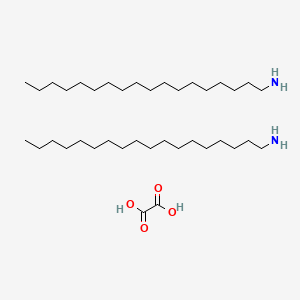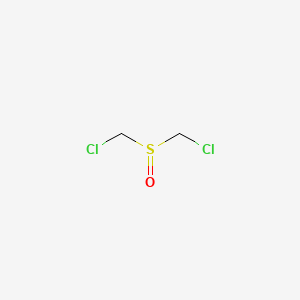![molecular formula C16H25NO4 B14730643 Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate CAS No. 6416-87-1](/img/structure/B14730643.png)
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a 3,3-diethoxypropylamino group. The compound’s unique structure makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 4-aminobenzoic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.
Substitution: The ethyl 4-aminobenzoate is then reacted with 3,3-diethoxypropylamine under controlled conditions to introduce the 3,3-diethoxypropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ester group can be hydrolyzed by esterases, making it useful in enzymatic studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ester functionality makes it valuable in the synthesis of polymers and resins.
作用机制
The mechanism of action of Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-aminobenzoic acid derivative, which can then interact with enzymes or receptors. The 3,3-diethoxypropylamino group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
相似化合物的比较
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with a dimethylamino group instead of the 3,3-diethoxypropylamino group.
Ethyl 4-aminobenzoate: Lacks the additional amino substituent, making it less complex.
Methyl 4-[(3,3-diethoxypropyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound stands out due to the presence of the 3,3-diethoxypropylamino group, which imparts unique chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
6416-87-1 |
|---|---|
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC 名称 |
ethyl 4-(3,3-diethoxypropylamino)benzoate |
InChI |
InChI=1S/C16H25NO4/c1-4-19-15(20-5-2)11-12-17-14-9-7-13(8-10-14)16(18)21-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3 |
InChI 键 |
QMHNXXVKRSADJC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCNC1=CC=C(C=C1)C(=O)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















amino}benzoate](/img/structure/B14730682.png)
